![molecular formula C20H15N3O3S B2360694 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 377056-45-6](/img/structure/B2360694.png)
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15N3O3S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety, a thiazole ring, and an acrylonitrile group, which contribute to its diverse pharmacological properties. The exploration of its biological activity is essential for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H17N3O2S, with a molecular weight of approximately 375.45 g/mol. The structural components include:
- Benzo[d][1,3]dioxole : Known for its presence in various bioactive compounds.
- Thiazole ring : Associated with numerous biological activities, including antimicrobial and anticancer properties.
- Acrylonitrile group : Offers potential for further functionalization and biological interactions.
Anticancer Activity
Research has indicated that thiazole derivatives can exhibit significant anticancer properties. For instance, compounds containing thiazole rings have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated but is promising based on structural analogs.
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. Studies have demonstrated that compounds with similar structures possess inhibition against bacteria and fungi. The presence of the benzo[d][1,3]dioxole moiety may enhance these properties due to its electron-rich nature, which can interact favorably with microbial targets.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been suggested by its structural features. Thiazole derivatives are often evaluated for their ability to inhibit enzymes related to neurodegenerative diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). Preliminary studies indicate that modifications in the thiazole structure can lead to significant changes in inhibitory potency.
Study 1: Antitumor Activity Evaluation
In a study evaluating various thiazole derivatives, one compound exhibited an IC50 value of 0.212 µM against MAO-B, demonstrating potent inhibitory activity. The structure-activity relationship indicated that small heteroaryl rings at the amino terminal significantly improve selectivity towards MAO-B . This suggests that this compound could be similarly effective if tested.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiazole derivatives found that modifications in substituents led to enhanced activity against Gram-positive and Gram-negative bacteria. Compounds with electron-donating groups showed increased potency . This reinforces the hypothesis that this compound may possess significant antimicrobial activity.
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of benzodioxole reduced the secretion of α-fetoprotein in Hep3B cancer cells, suggesting potential anticancer efficacy. Specifically, one derivative showed a reduction in cell cycle progression at the G2-M phase, comparable to doxorubicin, a standard chemotherapeutic agent.
Case Study: Hep3B Cancer Cell Line
Compound | α-Fetoprotein Level (ng/ml) | G2-M Phase Arrest (%) |
---|---|---|
Control | 2519.17 | - |
Compound 2a | 1625.8 | 8.07 |
Doxorubicin | - | 7.4 |
This table summarizes findings from a study evaluating the anticancer activity of benzodioxole derivatives against Hep3B cells.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In vitro assays using the DPPH method revealed varying degrees of antioxidant activity among synthesized compounds. Some derivatives exhibited IC50 values significantly lower than that of Trolox, a well-known antioxidant.
Other Biological Activities
Beyond anticancer and antioxidant properties, compounds with similar structural features have demonstrated anti-inflammatory and antimicrobial activities. The thiazole ring is particularly noted for its role in various pharmacological applications, including antiviral and anticonvulsant properties.
Synthesis and Evaluation
Recent studies have focused on synthesizing various benzodioxole derivatives to evaluate their biological activities. For instance, a series of compounds were synthesized and tested against different cancer cell lines, revealing promising results for several derivatives in inhibiting cell proliferation and inducing apoptosis.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets, such as tyrosine kinases involved in cancer progression. These computational models suggest that the structural characteristics of the compound may facilitate interactions with key enzymes involved in tumor growth.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-24-16-4-2-3-13(7-16)17-11-27-20(23-17)14(9-21)10-22-15-5-6-18-19(8-15)26-12-25-18/h2-8,10-11,22H,12H2,1H3/b14-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADMTGAOSIHOEI-GXDHUFHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.